Product packaging for 3-(N-Methylamino)-D-alanine(Cat. No.:CAS No. 20790-78-7)

3-(N-Methylamino)-D-alanine

Cat. No.: B1599935
CAS No.: 20790-78-7
M. Wt: 118.13 g/mol
InChI Key: UJVHVMNGOZXSOZ-GSVOUGTGSA-N
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Description

3-(N-Methylamino)-D-alanine is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O2 B1599935 3-(N-Methylamino)-D-alanine CAS No. 20790-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVHVMNGOZXSOZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426433
Record name 3-(N-Methylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20790-78-7
Record name 3-(N-Methylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Environmental Distribution of β N Methylamino D Alanine and Enantiomers

Biological Producers of BMAA Enantiomers

Cyanobacterial Production of β-N-Methylamino-D-alanine and L-Enantiomer

Cyanobacteria, also known as blue-green algae, are recognized as primary producers of BMAA. pnas.orgnih.govresearchgate.net Research has demonstrated that a wide phylogenetic and ecological diversity of cyanobacteria, encompassing all five principal sections, are capable of synthesizing this neurotoxin. pnas.org This includes both free-living and symbiotic species found in terrestrial, freshwater, brackish, and marine environments. pnas.orgnih.gov

The production of BMAA by cyanobacteria is not always consistent and can be influenced by environmental factors. For instance, nitrogen availability appears to play a significant role. Studies have shown that nitrogen starvation can lead to an increase in BMAA production in some species, such as Microcystis aeruginosa, which produced over seven times more BMAA in a nitrogen-limited environment. researchgate.net

Symbiotic relationships are a notable aspect of cyanobacterial BMAA production. Nostoc species, for example, form symbiotic associations with the roots of cycad plants and have been identified as a significant source of BMAA within these symbioses. pnas.org Axenic cultures of Nostoc isolated from the coralloid roots of Cycas micronesica have been found to produce BMAA at a concentration of 0.3 μg/g. pnas.org

BMAA Concentrations in Selected Cyanobacteria Species

SpeciesConcentration (µg/g dry weight)Reference
Nostoc sp. (from Cycas micronesica)0.3 pnas.org
Marine Nostoc sp. (CCMED-01)7 (free), 10 (total) researchgate.net
Dolichospermum crassum0.56 nih.gov

Production by Eukaryotic Microalgae (Diatoms, Dinoflagellates)

Initially, BMAA production was thought to be exclusive to cyanobacteria. However, subsequent research has identified eukaryotic microalgae, specifically diatoms and dinoflagellates, as additional producers of this neurotoxin. nih.govdiva-portal.orgnih.gov This discovery is significant as diatoms are a major component of phytoplankton and contribute substantially to primary productivity in aquatic ecosystems.

Studies have confirmed the presence of BMAA in various diatom species. For instance, research on the diatom Phaeodactylum tricornutum has explored the effects of exogenous BMAA and its production. nih.govresearchgate.net Concentrations in diatoms can vary, with some studies reporting levels ranging from 0.20 to 1.4 μg/g dry weight. mdpi.com

The dinoflagellate Gymnodinium catenatum has also been identified as a BMAA producer, with laboratory-grown cultures showing considerable levels of the toxin at 0.457 ± 0.186 µg/g dry weight. nih.govdiva-portal.org The production of BMAA by these widespread phytoplankton groups suggests a broader potential for its introduction into aquatic food webs. diva-portal.org Another dinoflagellate, Heterocapsa triquetra, has also been found to produce BMAA. researchgate.net

BMAA Concentrations in Selected Eukaryotic Microalgae

SpeciesOrganism TypeConcentration (µg/g dry weight)Reference
Phaeodactylum tricornutumDiatom0.20 - 1.4 mdpi.com
Gymnodinium catenatumDinoflagellate0.457 ± 0.186 nih.govdiva-portal.org

Environmental Fate and Bioaccumulation Dynamics of BMAA Enantiomers

Aquatic Ecosystems: Freshwater and Marine Environments

BMAA is widely distributed in both freshwater and marine ecosystems, largely due to its production by cyanobacteria, diatoms, and dinoflagellates. nih.gov Its presence has been documented in various water bodies, from lakes to oceans. For example, BMAA has been detected in the Baltic Sea, with concentrations varying across different trophic levels. nih.govbiorxiv.org Similarly, studies in North American lakes, such as Lake Winnipeg and lakes in New Hampshire, have also confirmed the presence of BMAA. researchgate.netresearchgate.net

In these aquatic environments, BMAA can be found in both dissolved and particulate forms. It can be released into the water from producing organisms and can also be contained within the cells of phytoplankton. The concentrations of BMAA in water can fluctuate, often in correlation with phytoplankton blooms. For instance, in some bloom-impacted lakes, isomers of BMAA have been detected at concentrations reaching the µg/L range. nih.govnih.gov

Organisms within these ecosystems can accumulate BMAA. Filter-feeding bivalves, such as mussels and oysters, are particularly prone to accumulating BMAA by filtering phytoplankton from the water. nih.gov Studies have reported BMAA concentrations in mussels ranging from 1.8 µg/g to 6.0 µg/g and in oysters from 0.6 µg/g to 1.6 µg/g in a French lagoon. nih.gov Fish and other aquatic animals also bioaccumulate BMAA, with concentrations varying by species and trophic level. nih.gov For example, in Lake Finjasjön, Sweden, BMAA was detected in several fish species, with higher concentrations often found in benthic (bottom-dwelling) fish. nih.gov

BMAA Concentrations in Various Aquatic Environments and Organisms

Location/OrganismEnvironmentConcentrationReference
Baltic Sea PhytoplanktonMarineng/g dry weight range nih.gov
Lake Mascoma, NH Carp (liver and muscle)Freshwater1.28 µg/g and 1.27 µg/g respectively researchgate.net
French Lagoon MusselsMarine1.8 - 6.0 µg/g nih.gov
French Lagoon OystersMarine0.6 - 1.6 µg/g nih.gov
Swedish Market Seafood (mussels, oysters, shrimp, plaice, char, herring)Marine/Freshwater0.01–0.90 μg/g wet weight nih.gov

Terrestrial Ecosystems and Plant Symbioses

The presence of BMAA extends to terrestrial ecosystems, primarily through symbiotic relationships between cyanobacteria and plants. nih.gov The most well-documented example is the symbiosis between Nostoc cyanobacteria and cycad plants. The cyanobacteria reside in specialized roots of the cycads and produce BMAA, which is then translocated to other parts of the plant, including the seeds. pnas.org This results in significant concentrations of BMAA in cycad tissues. For example, the outer layer of the Cycas micronesica seed can contain 1161 μg/g of BMAA. nih.gov

Other plant-cyanobacteria symbioses also lead to the presence of BMAA in terrestrial environments. The floating fern Azolla filiculoides, which has a symbiotic relationship with cyanobacteria, has been found to contain 2 μg/g of BMAA. nih.gov Similarly, the angiosperm Gunnera kauaiensis, which also hosts symbiotic cyanobacteria, contains 4 μg/g of BMAA in its petioles. nih.gov These symbiotic associations represent a significant pathway for the introduction of BMAA into terrestrial food webs.

Food Web Transfer and Biomagnification

A crucial aspect of the environmental dynamics of BMAA is its ability to be transferred through food webs, a process that can lead to its concentration in organisms at higher trophic levels, known as biomagnification. consensus.appconsensus.app This phenomenon has been observed in both aquatic and terrestrial ecosystems.

In aquatic food webs, BMAA produced by phytoplankton is consumed by primary consumers like zooplankton and bivalves. These organisms are then preyed upon by secondary consumers such as smaller fish and crustaceans, which in turn are consumed by larger predatory fish, birds, and mammals. consensus.app Studies have shown a clear transfer and magnification of BMAA up the food chain. For instance, in a diatom-dominated marine ecosystem, trophic magnification factors (TMFs) for BMAA ranged from 4.58 in zooplankton to 74.4 in carnivorous gastropods. consensus.app In some freshwater systems, the biomagnification efficiency has been found to be lower, with a TMF of 1.20 in certain aquaculture products. consensus.app

The terrestrial food web of Guam provides a classic example of BMAA biomagnification. BMAA produced by symbiotic cyanobacteria in cycad roots accumulates in the cycad seeds. Flying foxes that consume these seeds concentrate the toxin in their tissues to levels as high as 3,556 μg/g. pnas.org This represents a significant increase from the concentrations found in the primary producers.

This process of trophic transfer and biomagnification means that even low environmental concentrations of BMAA can lead to significant exposure for organisms at the top of the food web, including humans who may consume contaminated seafood or other organisms. consensus.appconsensus.app

Trophic Magnification of BMAA in Different Ecosystems

EcosystemOrganism/Trophic LevelTrophic Magnification Factor (TMF) or ConcentrationReference
Diatom-dominated Marine EcosystemZooplankton4.58 consensus.app
Diatom-dominated Marine EcosystemBivalve Mollusks30.1 consensus.app
Diatom-dominated Marine EcosystemCarnivorous Crustaceans42.5 consensus.app
Diatom-dominated Marine EcosystemCarnivorous Gastropod Mollusks74.4 consensus.app
Freshwater AquacultureEdible Aquaculture Products1.20 consensus.app
Guam Terrestrial EcosystemFlying Foxes3,556 µg/g pnas.org

Environmental Triggers and Regulation of BMAA Production

The biosynthesis of β-N-methylamino-L-alanine (BMAA) and its isomers by various microorganisms, including cyanobacteria, diatoms, and dinoflagellates, is not constant; instead, it is significantly influenced by a range of environmental factors. researchgate.netnih.govmdpi.com Research indicates that the production of this neurotoxin is a regulated process, often triggered by specific environmental stressors and nutrient limitations. Understanding these triggers is crucial for predicting the conditions that may lead to elevated BMAA concentrations in aquatic and terrestrial ecosystems.

Nutrient Availability

Nutrient levels, particularly nitrogen and phosphorus, are primary drivers in the regulation of BMAA synthesis. nih.gov Numerous studies have demonstrated a strong correlation between nutrient stress and the production of BMAA by cyanobacteria. researchgate.netnih.gov

Nitrogen Limitation: Nitrogen availability is a critical factor influencing BMAA production. researchgate.net Several studies have established that nitrogen starvation or limitation significantly enhances BMAA synthesis in certain species of cyanobacteria, especially non-nitrogen-fixing (non-diazotrophic) strains like Microcystis. researchgate.netnih.gov When nitrogen is scarce, these cyanobacteria increase their production of BMAA. researchgate.net Conversely, the reintroduction of nitrogen into a nitrogen-deprived culture has been shown to cause a decrease in BMAA levels. nih.gov

Under nitrogen-deficient conditions, both non-N2-fixing and N2-fixing cyanobacteria can synthesize BMAA; however, non-N2-fixing species are expected to produce more of the toxin in these environments. mcgill.ca It is hypothesized that BMAA production may serve as a competitive strategy. nih.gov The BMAA released by non-N2-fixing cyanobacteria can be absorbed by and inhibit the nitrogenase activity of their N2-fixing competitors, thereby altering the competitive dynamics within a cyanobacterial bloom. mcgill.canih.gov This gives the non-N2-fixing population a competitive advantage for other available nutrients. researchgate.netmcgill.ca For instance, free BMAA was detected in cultures of Anabaena sp. FACHB-418 only when the nitrogen concentration fell below 1.7 mg/L. nih.gov

Phosphorus Influence: The role of phosphorus is less defined than that of nitrogen, but it also appears to influence BMAA production. Some research suggests a weak positive correlation between phosphorus concentrations and free BMAA levels. nih.gov Nutrient-rich runoff from agricultural areas, which often contains high levels of both nitrogen and phosphorus, has been linked to elevated BMAA concentrations in freshwater environments, likely by first stimulating cyanobacterial growth. researchgate.netnih.gov

Iron Limitation: Recent studies have identified iron (Fe) limitation as another potential trigger for BMAA production, particularly in marine diatoms. biorxiv.org In one study, iron-limited conditions suppressed the growth of the diatom Thalassiosira minima but stimulated a 7.7-fold increase in the production of BMAA-containing proteins. biorxiv.org This suggests that in iron-deficient coastal waters, the biosynthesis of BMAA might be enhanced. biorxiv.org

Table 1: Effect of Nutrient Conditions on BMAA Production in Select Microorganisms
OrganismNutrient ConditionEffect on BMAA ProductionReference
Microcystis sp. (Cyanobacterium)Nitrogen StarvationIncreased Production researchgate.netnih.gov
Microcystis sp. (Cyanobacterium)Nitrogen ReintroductionDecreased Production nih.gov
Anabaena sp. FACHB-418 (Cyanobacterium)Nitrogen < 1.7 mg/LPresence of Free BMAA nih.gov
DiatomsNitrogen StarvationPromotes BMAA Production mdpi.com
Thalassiosira minima (Diatom)Iron LimitationIncreased Production of BMAA-containing proteins biorxiv.org

Symbiotic Relationships

BMAA production is also closely linked to symbiotic relationships, most notably between cyanobacteria and certain host plants. mdpi.com The classic example is the association between cyanobacteria of the genus Nostoc and cycad plants. jst.go.jpprepp.in These cyanobacteria reside in specialized "coralloid" roots of the cycads. mdpi.com It is widely believed that the cyanobacterial symbionts are the primary source of BMAA found within the cycad tissues, including the seeds. jst.go.jpprepp.in The toxin is produced by the cyanobacteria and subsequently transported and accumulated throughout the host plant. prepp.in Similar symbiotic relationships where BMAA is produced have been observed between cyanobacteria and other plants, such as the flowering plant Gunnera. mdpi.com This symbiotic production represents a significant pathway for BMAA to enter terrestrial ecosystems and food webs. mdpi.comlakechamplaincommittee.org

Physico-Chemical Environment and Bloom Dynamics

Other environmental conditions can influence the concentration of BMAA found in natural settings. The physico-chemical environment, including factors like light and temperature, likely plays a role, though their specific regulatory effects on BMAA biosynthesis are less understood compared to nutrient availability. nih.gov

BMAA concentrations can vary considerably during the course of a cyanobacterial bloom. nih.govmdpi.com During unfavorable conditions, such as the collapse of a bloom, BMAA may accumulate and be released from lysing cells. researchgate.netmdpi.com This release of BMAA into the surrounding water could act as an antagonistic agent against other competing microorganisms. researchgate.net Studies have shown that BMAA concentrations can change significantly over relatively short periods within a single bloom event, highlighting the dynamic nature of its production and release in response to the evolving environmental conditions of the bloom cycle. nih.gov

Table 2: Research Findings on Environmental Regulation of BMAA
Environmental FactorKey FindingImplicationReference
Nitrogen LimitationInduces BMAA biosynthesis in non-diazotrophic unicellular cyanobacteria.BMAA may function as a competitive inhibitor against nitrogen-fixing cyanobacteria. researchgate.netmcgill.ca
SymbiosisCyanobacteria (e.g., Nostoc) in the roots of cycads produce BMAA, which accumulates in the host plant.Provides a direct pathway for BMAA to enter terrestrial food webs. mdpi.comjst.go.jpprepp.in
Bloom CollapseBMAA may be released from dying cells during bloom decline.Potentially acts as an allelopathic agent, influencing microbial community structure. researchgate.netmdpi.com
Iron DeficiencyStimulates the production of BMAA-containing proteins in marine diatoms.Suggests BMAA production may be prevalent in nutrient-poor ocean regions. biorxiv.org

Neurobiological Impact and Disease Association of β N Methylamino D Alanine in Research Models

In Vitro Neurotoxicity Studies

Effects on Neuronal Cell Viability and Apoptosis

Studies on primary neuronal cells and neuronal cell lines have demonstrated that BMAA can compromise cell viability and trigger apoptosis. In primary hippocampal neurons, BMAA exposure leads to decreased cell viability and induces apoptosis or a combination of apoptosis and necrosis. nih.gov Similarly, neuronal stem cells have been shown to be susceptible to BMAA, with reduced viability and increased apoptosis observed at specific concentrations. nih.gov

The mechanism underlying BMAA-induced neuronal cell death involves multiple pathways. One significant pathway is the induction of endoplasmic reticulum (ER) stress, which leads to apoptosis. nih.gov BMAA is also known to be an excitotoxin, acting as an agonist for N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) receptor 5 (mGluR5) receptors. nih.govmarquette.edu This excitotoxic action can lead to an influx of calcium, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal death. researchgate.netmdpi.com Furthermore, BMAA can inhibit the cystine/glutamate antiporter system, leading to glutathione (B108866) depletion and increased oxidative stress. nih.gov

In human neuroblastoma cell lines such as SH-SY5Y, BMAA treatment has been shown to reduce cell viability. proquest.com The combination of BMAA with its isomer 2,4-diaminobutyric acid (2,4-DAB) can result in even greater toxicity than either compound alone. proquest.com Research has also indicated that BMAA can be misincorporated into proteins in place of serine, potentially leading to protein misfolding and aggregation, a hallmark of many neurodegenerative diseases. researchgate.netfrontiersin.org

Summary of BMAA Effects on Neuronal Cell Viability and Apoptosis
Cell TypeKey FindingsProposed MechanismsReferences
Primary Hippocampal NeuronsDecreased cell viability, induction of apoptosis/necrosis.Excitotoxicity, ER stress. nih.gov
Neuronal Stem CellsDecreased viability and increased apoptosis, reduced differentiation and neurite outgrowth.Developmental neurotoxicity, impaired NSC homeostasis. nih.govresearchgate.netresearchgate.net
SH-SY5Y Neuroblastoma CellsReduced cell viability, particularly in combination with 2,4-DAB.Disruption of energy metabolism and L-serine biosynthesis. proquest.com
Cortical NeuronsPotentiation of neuronal injury induced by other insults.NMDA and mGluR5 receptor agonism, oxidative stress. marquette.edu

Studies in Non-Neuronal Cell Lines

The effects of BMAA are not limited to neuronal cells. Studies on non-neuronal cell lines have revealed other mechanisms of toxicity. In NIH3T3 fibroblast cells, BMAA was found to suppress cell cycle progression at the G1/S checkpoint without causing immediate cell death or an overproduction of reactive oxygen species. nih.gov This suggests a glutamate receptor-independent mechanism of action in these cells. nih.gov

In other non-neuronal human cell lines, such as the liver cell line HepG2 and the cervical cancer cell line HeLa, BMAA did not show significant toxic effects on metabolic activity. nih.gov Interestingly, in the colon adenocarcinoma cell line Caco-2, BMAA was observed to enhance metabolic activity at certain concentrations. nih.gov

Summary of BMAA Effects on Non-Neuronal Cell Lines
Cell LineKey FindingsProposed MechanismsReferences
NIH3T3 (Fibroblast)Suppression of cell cycle progression at the G1/S checkpoint.Glutamate receptor-independent mechanisms. nih.gov
HepG2 (Liver), HeLa (Cervical)No significant effect on metabolic activity.Lack of toxicity in these specific non-neuronal lines. nih.gov
Caco-2 (Colon)Enhanced metabolic activity at certain concentrations.Cell-type specific metabolic response. nih.gov
Astrocytes and Microglia (Glial cells)Uptake and accumulation of BMAA, induction of proinflammatory responses.Contribution to neuroinflammation. researchgate.net
Olfactory Ensheathing Cells (Glial cells)Cell membrane damage.Increased ROS production and Ca2+ influx. nih.gov

In Vivo Animal Models of BMAA Exposure

Rodent Models: Neonatal and Chronic Exposure Effects

Rodent models have been instrumental in demonstrating the age-dependent neurotoxicity of BMAA. Neonatal exposure in rats, particularly during the critical period of neurogenesis, has been shown to be significantly more toxic than exposure in adulthood. nih.govnih.gov A single exposure to BMAA in neonatal rats can lead to the development of a wide range of neuropathologies later in life that are consistent with neurodegenerative diseases. nih.govdntb.gov.ua These include the formation of β-amyloid deposits, neurofibrillary tangles of hyper-phosphorylated tau, TDP-43 inclusions, and Lewy bodies. nih.govdntb.gov.ua Furthermore, significant neuronal loss has been observed in key brain regions such as the hippocampus, striatum, and substantia nigra pars compacta, as well as in the ventral horn of the spinal cord. nih.govnih.gov These pathological changes are accompanied by behavioral and cognitive deficits, including impairments in spatial learning and memory. oup.commdpi.com

Chronic exposure to BMAA in adult mice has also been shown to reproduce features of amyotrophic lateral sclerosis. researchgate.net These studies have observed apoptotic cell death, significant astrogliosis in the spinal cord and motor cortex, and the cytoplasmic accumulation of TDP-43, a key pathological hallmark of ALS. researchgate.net

Non-Human Primate Models and Long-Term Neuropathological Outcomes

Non-human primate models provide a crucial link between findings in lower organisms and human disease. mdpi.comnews-medical.net Chronic dietary exposure to BMAA in vervet monkeys (Chlorocebus sabaeus) has successfully replicated key neuropathological features of the ALS/Parkinsonism-Dementia Complex (ALS/PDC) observed in the Chamorro people of Guam. royalsocietypublishing.org

In these studies, vervets fed BMAA developed neurofibrillary tangles (NFTs) and β-amyloid deposits in their brains in a dose-dependent manner. royalsocietypublishing.org The density and distribution of these pathologies were similar to those found in the brains of Chamorros who died with ALS/PDC. royalsocietypublishing.org The co-administration of the amino acid L-serine was found to reduce the formation of these BMAA-induced protein aggregates, suggesting a potential protective mechanism. alsnewstoday.com These findings provide strong evidence that chronic environmental exposure to BMAA can trigger the development of neurodegenerative pathologies in primates. nih.gov

Summary of Neuropathological Outcomes in Rodent and Primate Models
Animal ModelExposure ParadigmKey Neuropathological FindingsReferences
RatSingle Neonatal Exposureβ-amyloid deposits, neurofibrillary tangles, TDP-43 inclusions, Lewy bodies, severe neuronal loss in hippocampus, striatum, and spinal cord. nih.govdntb.gov.uanih.gov
MouseChronic ExposureApoptotic cell death, astrogliosis, cytoplasmic TDP-43 accumulation. researchgate.net
Vervet MonkeyChronic Dietary ExposureNeurofibrillary tangles and β-amyloid deposits, similar to human ALS/PDC. royalsocietypublishing.orgalsnewstoday.com

Aquatic Animal Models (Zebrafish, Brine Shrimp, Protozoa)

Aquatic animal models offer advantages for high-throughput screening and studying developmental neurotoxicity. Zebrafish (Danio rerio) have been widely used to investigate the effects of BMAA. Exposure to BMAA in zebrafish can disrupt neural development, leading to symptoms of neurodegeneration and deficiencies in learning and memory. frontiersin.orgnih.gov Studies have shown that BMAA can cause abnormal spinal axis formation and clonus-like convulsions in zebrafish embryos. abo.fi Behavioral analyses have revealed alterations in swimming behavior and an increased acoustic startle sensitivity. nih.govbiorxiv.orgnih.gov The co-exposure of BMAA with another cyanotoxin, microcystin-LR (MCLR), has been shown to enhance neurotoxicity and lead to the upregulation of TDP-43. frontiersin.orgnih.gov

Other aquatic organisms have also been used to demonstrate the toxicity of BMAA. In brine shrimp (Artemia salina), BMAA exposure can lead to a loss of phototaxis and mortality. nih.govresearchgate.net Similarly, studies on the protozoan Nassula sorex have also reported mortality following BMAA exposure. nih.gov These models are valuable for understanding the bioaccumulation of BMAA in aquatic food chains and its potential ecological risks. researchgate.net

Mechanisms of Brain Transport and Distribution of BMAA Enantiomers

The ability of BMAA to exert neurotoxic effects is contingent on its capacity to cross the highly selective blood-brain barrier (BBB). Research has shown that L-BMAA is transported into the brain from the bloodstream via the large neutral amino acid (LNAA) carrier system, also known as system L. nih.govfrontiersin.org This transport mechanism is sodium-independent and responsible for the uptake of essential amino acids like leucine. nih.gov The transport of L-BMAA via this carrier is saturable and can be competitively inhibited by other large neutral amino acids. nih.gov

While cyanobacteria and cycads naturally produce L-BMAA, studies have revealed that after oral ingestion in mammals, a portion of it can be converted into the D-enantiomer. nih.gov In animal models, small amounts of D-BMAA have been detected in the liver and blood plasma after L-BMAA administration. nih.gov Crucially, chiral analysis of cerebrospinal fluid in vervets and brain tissue in mice demonstrated that the free BMAA present in the central nervous system was the D-enantiomer. nih.govresearchgate.net This suggests either a selective transport of D-BMAA across the BBB or an enantiomeric conversion from L-BMAA to D-BMAA within the central nervous system. nih.gov

Once within the brain parenchyma, BMAA can be taken up by neural cells, including neurons and astrocytes. The cystine/glutamate antiporter, known as system Xc-, has been identified as a pathway for BMAA to enter these cells. This transporter plays a critical role in cellular glutathione synthesis and antioxidant defense.

Association with Human Neurodegenerative Diseases

The investigation into BMAA as a potential etiological agent for neurodegenerative diseases began with epidemiological studies of an unusually high incidence of a complex neurological disorder on the island of Guam. usgs.govalsnewstoday.comnih.gov This condition, known as Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), presents with overlapping symptoms of ALS, Parkinson's disease, and Alzheimer's disease. usgs.govnih.gov

A significant body of research has linked environmental exposure to BMAA with an increased risk of Amyotrophic Lateral Sclerosis (ALS), a progressive disease characterized by the degeneration of motor neurons. alsnewstoday.comnih.gov The Chamorro people of Guam, who historically had an ALS incidence 50 to 100 times higher than the global average, were exposed to BMAA through their diet, which included flour from cycad seeds and flying foxes that fed on these seeds. alsnewstoday.comnih.gov

One of the primary mechanisms proposed for BMAA-induced neurotoxicity in ALS is its misincorporation into proteins in place of the amino acid L-serine. alsnewstoday.com This is theorized to particularly affect the protein copper-zinc superoxide (B77818) dismutase (SOD1), a key factor in some familial forms of ALS. alsnewstoday.com The substitution of BMAA for serine could destabilize the SOD1 protein, leading to misfolding and aggregation, which are toxic to motor neurons. alsnewstoday.com BMAA is also known to be selectively toxic to motor neurons through excitotoxic mechanisms involving the overactivation of AMPA/kainate receptors. nih.gov

PDC, particularly as observed in the Guamanian neurodegenerative complex, shares pathological features with both Parkinson's disease and Alzheimer's disease. acnr.co.uknih.gov The link to BMAA is primarily through the same dietary exposure pathways identified for ALS on Guam. acnr.co.uknih.gov The neurotoxic effects of BMAA, including excitotoxicity and the induction of oxidative stress, are considered contributing factors to the neuronal loss observed in PDC. nih.govmarquette.edu Research has shown that BMAA can induce features of parkinsonism in animal models. acnr.co.uk The decline in the incidence of ALS/PDC on Guam has coincided with changes in traditional dietary practices, further supporting the role of an environmental factor like BMAA. acnr.co.uknih.gov

The potential association between BMAA and Alzheimer's Disease (AD) has also been investigated, with some studies detecting BMAA in the brain tissues of AD patients from North America. nih.govnih.govabo.fi The proposed mechanisms overlap with those suggested for ALS and PDC, primarily centering on protein misfolding and aggregation, which are hallmarks of AD pathology (e.g., amyloid-beta plaques and tau tangles). nih.govresearchgate.net However, the link between BMAA and AD is more contentious than its association with ALS/PDC. Some studies have failed to detect BMAA in the brains of AD patients, leading to debate within the scientific community. nih.govneurology.org One study using molecular dynamics simulations concluded that the incorporation of BMAA in place of serine would not significantly alter the conformational dynamics of the amyloid-beta peptide. nih.gov

DiseaseKey Findings in BMAA ResearchSupporting Citations
ALS High incidence in Guam linked to dietary BMAA; Proposed misincorporation into SOD1 protein leading to misfolding and aggregation; Selective toxicity to motor neurons via AMPA/kainate receptors. alsnewstoday.comnih.govnih.gov
PDC Linked to BMAA through the same dietary pathways as Guamanian ALS; BMAA induces parkinsonian features in animal models; Neurotoxicity via excitotoxicity and oxidative stress contributes to neuronal loss. acnr.co.uknih.govnih.govmarquette.edu
AD BMAA detected in brain tissue of some North American AD patients; Proposed mechanism involves protein misfolding, a hallmark of AD; The association is debated, with some studies failing to detect BMAA in AD brains. nih.govnih.govabo.finih.govneurology.org

The vast majority of neurodegenerative diseases, approximately 90-95% of ALS cases for instance, are classified as sporadic, meaning they occur without a known genetic cause. wikipedia.org Environmental factors are strongly suspected to play a role in triggering these sporadic forms. BMAA is considered a significant environmental risk factor that may contribute to the development of sporadic neurodegenerative diseases in genetically susceptible individuals. nih.govfrontiersin.org

Evidence for this comes from studies that have detected BMAA in the brains of patients with sporadic ALS and AD, but not in individuals who died from Huntington's disease, a purely genetic neurodegenerative disorder. nih.gov This suggests that BMAA is not a universal feature of neurodegeneration but may be an external trigger for specific disease pathways. The "neurotoxin hypothesis" posits that chronic environmental exposure to substances like BMAA could initiate processes such as protein misfolding, mitochondrial dysfunction, and neuroinflammation, leading to sporadic neurodegeneration. frontiersin.org

Identifying specific biomarkers for BMAA-induced neurotoxicity is crucial for understanding its pathological mechanisms and for diagnostic purposes. Research has pointed to several potential molecular and cellular indicators of BMAA exposure and damage.

One key area of investigation is protein aggregation. The misincorporation of BMAA into proteins like SOD1 could serve as a specific biomarker for environmentally linked ALS. alsnewstoday.com Studies have also shown that L-BMAA exposure can lead to the accumulation and aggregation of α-synuclein and TDP-43, proteins implicated in Parkinson's disease and ALS, respectively. frontiersin.org Specifically, L-BMAA treatment has been shown to cause cytoplasmic mislocalization and aggregation of TDP-43, which are characteristic pathological features of ALS. frontiersin.org

Other potential biomarkers are related to cellular stress pathways. Exposure to BMAA has been shown to induce:

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) : These pathways are activated in response to an accumulation of misfolded proteins. researchgate.net

Oxidative Stress : BMAA can lead to the generation of reactive oxygen species (ROS), causing cellular damage. nih.govnih.gov

Mitochondrial Dysfunction : This is a common feature in many neurodegenerative diseases and can be triggered by BMAA. frontiersin.org

Impaired Autophagy : L-BMAA has been shown to impair the cellular process of autophagy, which is responsible for clearing damaged proteins and organelles, leading to the accumulation of toxic protein aggregates. frontiersin.org

Biomarker CategorySpecific ExamplesAssociated Pathological ProcessSupporting Citations
Protein Aggregates Misfolded SOD1, α-synuclein, TDP-43Proteinopathy, neuronal toxicity alsnewstoday.comfrontiersin.org
Cellular Stress Upregulation of ER stress and UPR markersResponse to misfolded proteins researchgate.net
Oxidative Damage Increased Reactive Oxygen Species (ROS)Cellular damage, neuronal death nih.govnih.gov
Organelle Dysfunction Mitochondrial impairment, Autophagy defectsEnergy deficit, accumulation of toxic aggregates frontiersin.orgfrontiersin.org

Advanced Analytical Methodologies for β N Methylamino D Alanine and Isomers

Chiral Separation Techniques for β-N-Methylamino-D-alanine and L-Enantiomer

To address the challenge of enantiomeric discrimination, specific chiral separation techniques are required. These methods create a chiral environment that forces the enantiomers to interact differently, allowing them to be separated. wvu.edu High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for this purpose, often employing chiral stationary phases (CSPs) or chiral derivatization agents. nih.govwvu.edu

A successful approach for separating BMAA enantiomers involves pre-column derivatization with a chiral reagent. mdpi.com One such reagent is N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE). nih.govnih.gov When D-BMAA and L-BMAA react with (S)-NIFE, they form diastereomers. These diastereomers have different physical properties and can be separated using standard (non-chiral) reversed-phase chromatography columns, such as a C18 column. mdpi.comnih.gov This technique has been successfully applied to identify both L-BMAA and D-BMAA in cyanobacterial materials. mdpi.comnih.gov Capillary electrophoresis (CE) is another powerful technique that has been developed for the quantitative determination of BMAA and offers excellent resolution for separating amino acid isomers. canada.ca

Chiral Derivatization Agents for BMAA Enantiomer Separation
Derivatization AgentAbbreviationPrinciple of SeparationReference
N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester(S)-NIFEForms diastereomers with D- and L-BMAA, which are then separable on a standard C18 column. nih.govnih.gov

Mass Spectrometry-Based Detection and Quantification (LC-MS/MS, UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the reliable detection and quantification of BMAA and its isomers due to its high selectivity and sensitivity. plos.orgmdpi.combver.co.kr This method provides four key criteria for confident identification: retention time, parent ion mass, product ion masses, and their relative ratios. nih.gov

Both hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) are employed. bver.co.kr

HILIC-MS/MS: This method allows for the analysis of the underivatized, native form of BMAA. It separates compounds based on their polarity and is well-suited for small, polar molecules like amino acids. nih.govrsc.org

RPLC-MS/MS: This approach requires a derivatization step to increase the hydrophobicity of BMAA, allowing it to be retained and separated on a non-polar stationary phase (like C18). bver.co.krmdpi.com

In MS/MS analysis, the BMAA molecule (precursor ion, m/z 119) is fragmented, and specific product ions (e.g., m/z 102, 88, 76) are monitored. rsc.org The selection of multiple, specific mass transitions for each compound significantly reduces the likelihood of false positives from matrix interferences or co-eluting isomers. ifremer.fr UPLC-MS/MS offers advantages over traditional LC-MS/MS, including faster analysis times and improved chromatographic resolution, which is crucial for separating closely eluting isomers. researchgate.net

Derivatization Strategies for Enhanced Detection Sensitivity and Specificity

Derivatization is a chemical modification process used to improve the analytical characteristics of a target compound. For BMAA analysis, particularly with RPLC, derivatization serves several purposes: it enhances chromatographic retention, improves ionization efficiency for mass spectrometry, and increases detection sensitivity. mdpi.com

Several reagents are commonly used for BMAA derivatization:

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This is one of the most frequently used reagents. It reacts with the primary and secondary amine groups of BMAA. The AQC-derivatized BMAA is well-retained on RPLC columns and provides a strong signal in the mass spectrometer. nih.govmdpi.com The method using AQC derivatization followed by UPLC-MS/MS is accepted by the AOAC for BMAA analysis in cyanobacterial matrices. bver.co.krmdpi.com

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent also targets amine groups and has been used for the analysis of BMAA in various sample types, including surface water. mdpi.comnih.gov

Propylchloroformate (PCF): PCF is another derivatizing agent used in BMAA analysis. nih.gov

While derivatization adds an extra step to sample preparation, it often results in more robust and sensitive analytical methods. nih.gov

Common Derivatization Agents for BMAA Analysis
Derivatization AgentAbbreviationTarget Functional GroupPrimary Analytical PlatformReference
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary and Secondary AminesRPLC-MS/MS mdpi.commdpi.com
9-fluorenylmethyl chloroformateFMOC-ClPrimary and Secondary AminesRPLC-MS/MS nih.gov
PropylchloroformatePCFAmines, Carboxylic AcidsRPLC-MS/MS nih.gov

Method Validation and Inter-Laboratory Discrepancies

The complexity of BMAA analysis has led to significant controversy and discrepancies in reported findings across different studies. nih.govnih.gov These inconsistencies often stem from the use of different analytical methods with varying levels of selectivity and validation. rsc.orgresearchgate.net For example, early studies using less selective methods like HPLC with fluorescence detection (HPLC-FLD) reported high concentrations of BMAA that were not confirmed when samples were re-analyzed with more specific LC-MS/MS methods. nih.govplos.org

Rigorous single-laboratory and inter-laboratory validation is crucial to ensure that an analytical method is "fit for purpose". rsc.orgpolicycommons.net Validation assesses parameters such as selectivity, linearity, sensitivity (limit of detection and quantification), accuracy, and precision. nih.govpolicycommons.net However, some widely used methods have been shown to fail validation criteria. For instance, one study demonstrated that a specific HILIC method failed for selectivity because it could not separate BMAA from its isomer BAMA, and it also showed poor precision. nih.gov

Discrepancies also arise between different LC-MS/MS approaches. A systematic review found that studies using RPLC reported a higher percentage of positive BMAA detections compared to those using HILIC. bver.co.krrsc.org These differences highlight the critical impact that the choice of analytical method and the interpretation of data can have on the results, underscoring the need for standardized, thoroughly validated protocols and the use of certified reference materials to ensure consistency across laboratories. researchgate.netnih.gov

Detection in Complex Biological and Environmental Matrices

Detecting and quantifying D-BMAA in real-world samples, such as cyanobacteria, mollusks, or surface water, presents additional challenges beyond isomeric separation. nih.govnih.gov These samples contain a multitude of other molecules that can interfere with the analysis, a phenomenon known as the "matrix effect". nih.gov Matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. mdpi.com

To overcome these issues, robust sample preparation procedures are essential. These typically involve:

Extraction: Various solvents, such as trichloroacetic acid (TCA), formic acid, or methanol mixtures, are used to extract BMAA from the sample matrix. nih.gov Acid hydrolysis is often employed to release protein-bound BMAA. rsc.org

Cleanup/Purification: Solid-phase extraction (SPE) is a common technique used to remove interfering compounds and concentrate the analyte. ifremer.frmdpi.com

The complexity of the matrix can influence the choice of analytical method. A comparative study found that for diatom and mollusk samples, quantitative results were lower with an AQC derivatization RPLC method compared to a direct HILIC analysis method, suggesting matrix-dependent performance. mdpi.com The analysis of BMAA in environmental waters is particularly challenging due to its expected low concentrations, often in the ng/L range, which necessitates highly sensitive methods and pre-concentration steps. mdpi.com

Therapeutic and Research Implications of β N Methylamino D Alanine Studies

Targeting BMAA-Induced Neurotoxicity for Therapeutic Intervention

Research into counteracting the neurotoxic effects of BMAA is multifaceted, exploring mechanisms to prevent neuronal damage and death. One of the primary therapeutic strategies involves mitigating the excitotoxicity caused by BMAA. mdpi.com Studies have shown that BMAA acts as an excitotoxin, leading to neuronal injury through the overactivation of glutamate (B1630785) receptors. mdpi.comnih.gov Specifically, D-BMAA has been found to exert its toxic effects through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. marquette.eduresearchgate.net Therefore, compounds that can block these specific pathways are of significant interest.

Another promising therapeutic avenue is the use of certain amino acids to competitively inhibit the effects of BMAA. The dietary amino acid L-serine has shown a neuroprotective effect. frontiersin.org In studies on non-human primates, co-administration of L-serine with L-BMAA was found to significantly reduce the formation of neurofibrillary tangles (NFTs), a hallmark of neurodegeneration. researchgate.netneurosciencenews.com This protective mechanism is thought to be linked to preventing the misincorporation of BMAA into proteins in place of L-serine. frontiersin.orgnih.gov

Furthermore, since BMAA exposure has been linked to protein misfolding and aggregation, specifically of proteins like Superoxide (B77818) dismutase 1 (SOD1), therapeutic strategies could target these downstream effects. alsnewstoday.com Interventions aimed at enhancing protein degradation pathways or preventing the aggregation of misfolded proteins could prove beneficial. alsnewstoday.comdigitellinc.com Additionally, research has demonstrated that BMAA can modulate the canonical Wnt signaling pathway; pharmacological modulators of this pathway have been shown to reverse BMAA's cellular defects in culture, suggesting another potential therapeutic target. nih.govresearchgate.net

Therapeutic Target/StrategyMechanism of ActionKey Research Findings
Glutamate Receptor Antagonism Blocks the excitotoxic effects of BMAA at the neuronal receptor level.D-BMAA toxicity is mediated through AMPA receptors. marquette.eduresearchgate.net
L-serine Supplementation Competitively inhibits BMAA's misincorporation into proteins.Co-administration of L-serine reduced neurofibrillary tangle density in vervets exposed to BMAA. researchgate.netneurosciencenews.com
Protein Folding & Aggregation Aims to prevent or clear protein aggregates induced by BMAA.Computer modeling suggests BMAA incorporation destabilizes SOD1, promoting misfolding and aggregation. alsnewstoday.com
Wnt Pathway Modulation Reverses cellular defects caused by BMAA's effect on the Wnt signaling pathway.Pharmacological modulators of the Wnt pathway can reverse the effects of BMAA in cell culture. nih.gov

Strategies for Mitigating Environmental Exposure to BMAA Enantiomers

Given that the primary source of BMAA is environmental, produced by cyanobacteria, diatoms, and dinoflagellates, a crucial strategy for preventing neurotoxicity is to minimize human exposure. nih.govnih.govnih.gov This involves monitoring and managing BMAA levels in water bodies and food sources.

Effective water treatment methods are essential for reducing BMAA in drinking water supplies, particularly those affected by cyanobacterial blooms. ca.gov Oxidation processes have shown promise in degrading BMAA. Studies have demonstrated that ozone can quickly and effectively eliminate BMAA from water. nih.govresearchgate.net Other oxidants commonly used in drinking water plants, such as chlorine and hydrogen peroxide, have also been shown to effectively degrade BMAA. nih.gov However, the effectiveness of these treatments can be reduced in natural water compared to pure water, indicating that water quality parameters can influence degradation rates. nih.govresearchgate.net

Dietary exposure is another significant route, as BMAA can bioaccumulate in aquatic food webs. chebucto.orgpnas.org It has been detected in species like shrimp, crabs, and various mollusks. chebucto.orgnih.gov Therefore, public health strategies may include issuing advisories regarding the consumption of certain seafood from waters with known cyanobacterial blooms. Accurate and standardized analytical methods are critical for monitoring BMAA in food and environmental samples to inform such advisories and assess human exposure risks. nih.govnih.govresearchgate.net The precautionary principle suggests that protecting citizens from BMAA exposure is a prudent measure until further research clarifies the risks. nih.gov

Future Directions in BMAA Enantiomer Research

Despite significant progress, many questions surrounding D-BMAA remain. Future research should focus on several key areas to fully understand its role in neurodegenerative diseases and to develop effective countermeasures.

The biosynthetic pathways of BMAA in cyanobacteria are still not fully understood. frontiersin.orgwikipedia.orgresearchgate.net While it is hypothesized that BMAA may be formed through the methylation of 2,3-diaminopropanoic acid (2,3-DAP), the specific enzymes and genes involved remain elusive. nih.gov A critical area for future research is the elucidation of these pathways.

Of particular importance is understanding the in vivo conversion of L-BMAA to D-BMAA. Studies have detected the formation of D-BMAA in the liver and central nervous system of mammals after oral administration of L-BMAA. marquette.edunih.govresearchgate.net The mechanism of this enantiomeric conversion is unknown but could involve host enzymes or the gut microbiota. researchgate.net Identifying the specific enzymes or microbial processes responsible for this conversion is a crucial next step. Furthermore, while some studies suggest human liver and intestinal cells are incapable of metabolizing BMAA, indicating a lack of detoxification pathways, more research is needed to confirm this across different cell types and to explore potential metabolic routes. frontiersin.orgnih.gov

While it has been established that D-BMAA is toxic and acts via AMPA receptors, a more detailed understanding of its downstream molecular effects is needed. marquette.eduresearchgate.net Future research should aim to unravel the complete cascade of events following D-BMAA receptor binding. This includes investigating its impact on intracellular calcium homeostasis, the generation of reactive oxygen species (ROS), mitochondrial function, and the activation of apoptotic pathways. mdpi.comnih.gov

Establishing a definitive causal link between chronic, low-level BMAA exposure and neurodegenerative diseases in humans requires long-term epidemiological studies. nih.gov These studies need to accurately assess human exposure to both L- and D-BMAA over many years, which is a significant challenge due to the long latency period of diseases like ALS and Alzheimer's. chebucto.orgpnas.org

A key challenge is the development of reliable biomarkers for exposure. BMAA has been detected in human hair, which may serve as an indicator of long-term exposure. nih.govresearchgate.net Future studies should validate the use of hair and other tissues as reliable biomarkers and correlate these levels with dietary habits and geographical location. Furthermore, the development of sensitive and robust analytical methods that can accurately distinguish and quantify BMAA enantiomers and their isomers in complex biological and environmental samples is paramount for the success of these epidemiological investigations. nih.govnih.gov

Bioremediation offers an environmentally friendly approach to remove BMAA from contaminated ecosystems. This could involve using microorganisms or plants to degrade or sequester the toxin. Research has begun to explore the potential of bacteria for BMAA detoxification. For example, studies with Escherichia coli have identified that genes involved in cysteine biosynthesis are important for BMAA tolerance, and certain enzymes from this pathway could potentially degrade BMAA. uts.edu.au

Future work should focus on identifying and isolating naturally occurring microorganisms from BMAA-rich environments that are capable of metabolizing the toxin. These organisms could be harnessed in bioreactors for water treatment or used to inoculate contaminated soils or sediments. Similarly, phytoremediation—the use of plants to clean up pollutants—could be explored by identifying plant species that can effectively take up and break down BMAA enantiomers.

Q & A

Basic Research Questions

Q. What enzymatic methods are available for synthesizing 3-(N-Methylamino)-D-alanine, and how can their efficiency be validated?

  • Methodological Answer : Synthesis of D-alanine derivatives often involves ATP-dependent ligases or racemases. For example, D-alanine ligase (Ddl) catalyzes the formation of D-alanyl-D-alanine, a structural analog, via ATP-driven ligation . To validate efficiency, researchers can use:

  • Coupled colorimetric assays to measure orthophosphate release during ligation.
  • High-performance thin-layer chromatography (HP-TLC) to confirm dipeptide formation .
  • Mutagenesis studies (e.g., C666A mutation in EcAlaRS) to probe substrate specificity and activity under varying amino acid concentrations (e.g., 100 mM D-alanine) .

Q. How can researchers detect and quantify this compound in complex biological matrices?

  • Methodological Answer :

  • GC-MS : Utilize retention time (e.g., 5.121 min for related D-alanine derivatives) and fragmentation patterns for identification .
  • Chiral chromatography : Separate enantiomers using columns with chiral stationary phases to distinguish D- and L-forms.
  • Enzymatic deacylation assays : Test resistance to deacylation by enzymes like DTD or AlaRS to confirm chirality .

Advanced Research Questions

Q. How do structural modifications in this compound influence its interaction with bacterial peptidoglycan synthesis enzymes?

  • Methodological Answer :

  • Substrate analog studies : Co-crystallize modified D-alanine derivatives (e.g., N-methylated analogs) with enzymes like D-alanine racemase or AlaRS to resolve binding interactions via X-ray crystallography .
  • Enzyme kinetics : Compare kcat/Km values for wild-type vs. mutant enzymes (e.g., M. smegmatis DCS<sup>r</sup> mutants with 20-fold higher D-alanine racemase activity) to assess functional impacts .
  • Northern blot analysis : Quantify mRNA overexpression (e.g., 30-fold increase in alrA mRNA in resistant strains) to link enzyme overproduction to resistance mechanisms .

Q. What experimental strategies resolve contradictions between in vitro aminoacylation activity and in vivo toxicity data for D-alanine derivatives?

  • Methodological Answer :

  • Flexizyme-based assays : Generate D-Ala-tRNA<sup>Ala</sup> without chiral bias to test deacylation by AlaRS/DTD, revealing mechanistic discrepancies (e.g., lack of deacylation despite in vitro charging) .
  • Toxicity screens : Expose bacterial strains (e.g., E. coli C666A mutants) to high D-alanine concentrations (100 mM) and measure growth inhibition vs. survival rates .
  • Structural modeling : Overlay D-alanine analogs onto AlaRS active sites to identify steric clashes or electrostatic mismatches that explain in vivo rejection .

Q. How can this compound be functionalized for targeted drug delivery or peptide engineering?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) : Incorporate N-methylated D-alanine analogs into peptide backbones using Fmoc-protected derivatives (e.g., Fmoc-3-(1-naphthyl)-D-alanine) to enhance proteolytic stability .
  • Pharmacophore mapping : Replace endogenous residues in opioid receptor ligands (e.g., endomorphin-1/2) with this compound analogs and assess binding affinity via radioligand displacement assays .
  • Stability assays : Incubate functionalized peptides in serum or simulated gastric fluid to quantify degradation resistance compared to unmodified analogs .

Data Contradiction Analysis

Q. Why does EcAlaRS C666A charge tRNA<sup>Ala</sup> with D-alanine in vitro but not incorporate it in vivo?

  • Resolution :

  • Proofreading mechanisms : While mutant AlaRS charges tRNA<sup>Ala</sup> with D-alanine in vitro, in vivo quality control (e.g., DTD) may hydrolyze mischarged tRNAs, preventing incorporation into proteins .
  • Substrate competition : Endogenous L-alanine (low mM concentrations) outcompetes D-alanine (100 mM required in vitro), limiting in vivo relevance .

Tables of Key Findings

Enzyme/System Key Observation Reference
EcAlaRS C666A mutantCharges tRNA<sup>Ala</sup> with D-alanine at 100 mM, but no in vivo incorporation
M. smegmatis DCS<sup>r</sup> mutants20-fold increase in D-alanine racemase activity linked to antibiotic resistance
Flexizyme-generated D-Ala-tRNA<sup>Ala</sup>Resists deacylation by AlaRS/DTD, suggesting chiral proofreading failure

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.